molecular formula C8H10N2O2 B093612 1-(3-Methoxyphenyl)urea CAS No. 139-77-5

1-(3-Methoxyphenyl)urea

Cat. No. B093612
CAS RN: 139-77-5
M. Wt: 166.18 g/mol
InChI Key: WDHPVLQWHRHMEY-UHFFFAOYSA-N
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Description

The compound 1-(3-Methoxyphenyl)urea is a derivative of urea with a methoxyphenyl group attached to it. This class of compounds has been the subject of various studies due to their interesting properties and potential applications. For instance, derivatives of this compound have been synthesized and characterized for their nonlinear optical properties, antitumor activities, and enzyme inhibition capabilities.

Synthesis Analysis

The synthesis of urea derivatives typically involves substitution reactions, where nucleophilic and electrophilic substitutions are common methods. For example, the synthesis of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was achieved by a standard method and purified by repeated re-crystallization . Similarly, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized via two-step substitution and one-step oxidation . These methods are indicative of the versatile approaches that can be taken to synthesize 1-(3-Methoxyphenyl)urea and its derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is also used to determine the crystal structure, as seen in the studies of 1-cyclopentyl-3-(3-hydroxyphenyl)urea and 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea . Density functional theory (DFT) optimization is another tool used to compare the synthesized structure with theoretical predictions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through their interactions with various biological targets. For instance, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was analyzed for its antitumor activity and was also docked into the CDK4 protein to study its interactions with active site residues . This suggests that 1-(3-Methoxyphenyl)urea derivatives can undergo specific reactions with biological molecules, which could be leveraged for therapeutic purposes.

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and refractive index are characterized using techniques like X-ray diffraction and Brewster's angle method . The chemical properties, including enzyme inhibition and anticancer activities, are assessed through assays like MTT and enzyme inhibition assays . Theoretical calculations, such as DFT, are used to predict properties like molecular electrostatic potentials and frontier molecular orbitals, which are crucial for understanding the reactivity and interactions of these compounds .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

  • Application Summary: The compound “1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea” was synthesized using two different methods from (2-aminophenyl)(1H-pyrrol-2-yl)methanone .
  • Methods of Application: The one-step synthesis entailed a carbonylation reaction with 1/3 equivalent of triphosgene in the presence of two equivalents of trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate . The two-step synthesis required first the preparation of phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate and then a substitution reaction by 4-methoxyaniline .
  • Results: The first method produced the final product in 72% yield, which was the best yield .

2. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have been found in many important synthetic drug molecules and have shown various biological applications .
  • Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, indole derivatives have been synthesized and tested for antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Results: The results also vary depending on the specific biological activity being targeted. For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

3. Anti-HIV Activity

  • Application Summary: Certain derivatives of indole, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have shown significant anti-HIV activity .
  • Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, derivative (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (76) was synthesized and tested for its anti-HIV activity .
  • Results: The derivative showed significant anti-HIV activity with a selectivity index (SI) of 483 and IC 50 (0.53 μM) .

4. Synthesis of Benzamide Derivatives

  • Application Summary: The team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide by condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine .
  • Methods of Application: The synthesis entailed using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .
  • Results: The final product was a benzamide derivative .

5. Anti-Inflammatory Activity

  • Application Summary: Certain derivatives of indole, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have shown significant anti-inflammatory activity .
  • Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as anti-inflammatory agents .
  • Results: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against inflammation with IC50 = 7.53 μmol/L .

6. Anticancer Activity

  • Application Summary: Certain derivatives of indole, which include compounds similar to “1-(3-Methoxyphenyl)urea”, have shown significant anticancer activity .
  • Methods of Application: The specific methods of application vary depending on the specific biological activity being targeted. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for anticancer activity .
  • Results: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent anticancer agents with IC50 values ranging from 0.4 to 2.1 μg/mL .

Safety And Hazards

Urea, a related compound, is classified as very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is also toxic and poses a danger of serious damage to health by prolonged exposure .

Future Directions

While specific future directions for 1-(3-Methoxyphenyl)urea are not explicitly mentioned in the retrieved data, it’s worth noting that indole derivatives, which share some structural features with urea derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

(3-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHPVLQWHRHMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160858
Record name Urea, (m-methoxyphenyl)-
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)urea

CAS RN

139-77-5
Record name N-(3-Methoxyphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-77-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ureidoanisole
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Record name 139-77-5
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Record name Urea, (m-methoxyphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYPHENYLUREA
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URL https://echa.europa.eu/information-on-chemicals
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Record name 3-UREIDOANISOLE
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Synthesis routes and methods

Procedure details

3-methoxyphenyl isocyanate (37 μl, 0.28 mmol) was added to a solution of provide 1(RS)-[(3,4-dichlorobenzyl)pyridin-4-yl]-2-methylpropylamine (88 mg, 0.28 mmol) in methylene chloride solution (2 ml) at room temperature. After 1 h, the reaction mixture was diluted with ethyl acetate and washed with sodium bicarbonate solution (5 ml). The organic layer was separated and dried over magnesium sulfate, filtered and concentrated to provide 1-{1(RS)-[1-(3,4-dichlorobenzyl)piperidin-4-yl]-2-methylpropyl)}-3-(3-methoxyphenyl)urea. (104 mg) as a white solid. mp 161.4-161.8° C.
Quantity
37 μL
Type
reactant
Reaction Step One
Name
1(RS)-[(3,4-dichlorobenzyl)pyridin-4-yl]-2-methylpropylamine
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Khadka - 2012 - elibrary.tucl.edu.np
Rapid increase of obesity and diabetes in modern society increases the risk of other complications, such as cardiovascular diseases, blindness, renal failure and even cancer. Orlistat is …
Number of citations: 0 elibrary.tucl.edu.np
N Lawrence, V Balasubramaniyan… - Rasayan Journal Of …, 2012 - rasayanjournal.co.in
Syntheses of several arylureas (3a-h) by the arylamine-alkali cyanate protocol are reported. Their further conversion to the corresponding bisarylureas (6a-h) by condensing them with …
Number of citations: 1 rasayanjournal.co.in

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